molecular formula C14H18N2O2 B12878458 1,2,4,5-Tetramethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate

1,2,4,5-Tetramethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate

Cat. No.: B12878458
M. Wt: 246.30 g/mol
InChI Key: SXHMHQXWZQDLPP-UHFFFAOYSA-N
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Description

1,2,4,5-Tetramethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of four methyl groups and a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetramethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4,5-tetramethyl-1H-pyrazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetramethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced pyrazole compounds.

    Substitution: Substituted pyrazole esters with various functional groups.

Scientific Research Applications

1,2,4,5-Tetramethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetramethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetramethylbenzene: A structurally similar compound with four methyl groups attached to a benzene ring.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Another pyrazole derivative with a different functional group.

Uniqueness

1,2,4,5-Tetramethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate is unique due to the presence of both the pyrazole ring and the benzoate ester group. This combination imparts distinct chemical properties and potential applications that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

(1,2,4,5-tetramethyl-3H-pyrazol-3-yl) benzoate

InChI

InChI=1S/C14H18N2O2/c1-10-11(2)15(3)16(4)13(10)18-14(17)12-8-6-5-7-9-12/h5-9,13H,1-4H3

InChI Key

SXHMHQXWZQDLPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N(C1OC(=O)C2=CC=CC=C2)C)C)C

Origin of Product

United States

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